molecular formula C16H28O2 B14314982 4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione CAS No. 106240-92-0

4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione

Cat. No.: B14314982
CAS No.: 106240-92-0
M. Wt: 252.39 g/mol
InChI Key: CFRLFOZUSKAFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione is an organic compound characterized by its unique structure, which includes a tert-butyl group and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione typically involves the use of tert-butyl and methyl-substituted precursors. One common method involves the reaction of tert-butyl ketone with a methyl-substituted alkene under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar precursors and catalysts. The process is optimized for yield and purity, often involving multiple steps of purification such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione exerts its effects involves its interaction with specific molecular targets The compound’s structure allows it to participate in various chemical reactions, influencing pathways such as oxidation-reduction and substitution

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl-2,6-dimethylacetophenone: Shares the tert-butyl and methyl groups but differs in the overall structure and functional groups.

    tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-3-pyridinyl)-1-piperazinecarboxylate: Contains a tert-butyl group but has a more complex structure with additional functional groups.

Uniqueness

4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione is unique due to its specific arrangement of tert-butyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

106240-92-0

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

4-tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione

InChI

InChI=1S/C16H28O2/c1-14(2,3)11(13(18)16(7,8)9)10-12(17)15(4,5)6/h10H,1-9H3

InChI Key

CFRLFOZUSKAFOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)C(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.